8-bromo-cGMP - 31356-94-2

8-bromo-cGMP

Catalog Number: EVT-1673803
CAS Number: 31356-94-2
Molecular Formula: C10H11BrN5O7P
Molecular Weight: 424.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-bromo-3',5'-cyclic GMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic GMP bearing an additional bromo substituent at position 8 on the guanine ring. A membrane permeable cGMP analogue that activates protein kinase G (PKG). It is 4.3-fold more potent than cGMP in activating PKG1alpha and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro. It has a role as a muscle relaxant and a protein kinase G agonist. It is a 3',5'-cyclic purine nucleotide and an organobromine compound. It derives from a 3',5'-cyclic GMP.

Cyclic Guanosine Monophosphate (cGMP)

    Compound Description: cGMP is a cyclic nucleotide derived from guanosine triphosphate (GTP). It acts as a crucial second messenger in various cellular processes, including smooth muscle relaxation, visual phototransduction, and ion channel regulation. [, , , , , , ]

    Relevance: 8-bromo-cGMP mimics the effects of cGMP by activating cGMP-dependent protein kinases (PKG) and other downstream targets. [, , , , ] 8-bromo-cGMP is often used experimentally due to its increased cell permeability and resistance to degradation compared to cGMP. [, , , ]

Nitric Oxide (NO)

    Compound Description: NO is a gaseous signaling molecule produced endogenously by nitric oxide synthases (NOS). It plays vital roles in vasodilation, neurotransmission, and immune response. [, , , , , ]

    Relevance: NO often acts upstream of cGMP by activating soluble guanylyl cyclase, which catalyzes the conversion of GTP to cGMP. [, , , ] Many studies use NO donors, like sodium nitroprusside (SNP) or S-nitroso-N-acetyl-D,L-penicillamine (SNAP), to investigate cGMP-mediated pathways. [, , , , , ]

Atrial Natriuretic Peptide (ANP)

    Compound Description: ANP is a cardiac hormone primarily involved in regulating blood pressure and fluid balance. It exerts its effects by binding to natriuretic peptide receptors, specifically the guanylyl cyclase-A (GC-A) receptor, leading to increased cGMP production. [, , , , , ]

    Relevance: ANP and 8-bromo-cGMP often elicit similar effects on cellular processes like vasorelaxation, ion transport, and apoptosis, highlighting the role of cGMP in ANP signaling. [, , , , ]

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)

    Compound Description: SNAP is a commonly used NO donor that spontaneously releases NO in biological systems. [, , , ]

    Relevance: SNAP is often used to mimic the effects of endogenous NO, leading to cGMP elevation and activation of cGMP-dependent pathways. This makes it a valuable tool for investigating the interplay between NO, cGMP, and 8-bromo-cGMP. [, , , ]

Sodium Nitroprusside (SNP)

    Compound Description: SNP is another widely used NO donor that releases NO upon exposure to light and biological reducing agents. [, , , , , , , ]

    Relevance: Similar to SNAP, SNP elevates cGMP levels and is employed in research to dissect the roles of NO and cGMP, providing insights into potential convergence points with 8-bromo-cGMP action. [, , , , , , , ]

8-Bromo-cAMP

    Compound Description: 8-bromo-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), another crucial second messenger involved in various cellular responses. [, , , ]

    Relevance: 8-bromo-cAMP is often used to investigate the interplay between cAMP and cGMP signaling pathways, particularly in cases where these pathways might have opposing or synergistic effects. [, , , ] Its comparison with 8-bromo-cGMP helps delineate the specific roles of each cyclic nucleotide in various cellular processes.

NG-Nitro-L-arginine Methyl Ester (L-NAME)

    Compound Description: L-NAME is a competitive inhibitor of nitric oxide synthases, thereby blocking the endogenous production of NO. [, , ]

    Relevance: L-NAME is frequently used in conjunction with NO donors or 8-bromo-cGMP to confirm the involvement of NO-cGMP signaling in a particular cellular response. By blocking endogenous NO production, L-NAME helps isolate the effects of exogenous NO donors or 8-bromo-cGMP. [, , ]

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

    Compound Description: EHNA is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that degrades both cAMP and cGMP. [, ]

    Relevance: EHNA is used to increase intracellular levels of both cAMP and cGMP by inhibiting their degradation. Its use in conjunction with 8-bromo-cGMP helps elucidate the potential interplay and crosstalk between the two cyclic nucleotide signaling pathways. [, ]

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

    Compound Description: ODQ is a selective inhibitor of soluble guanylyl cyclase, the enzyme responsible for catalyzing the formation of cGMP from GTP. [, , ]

    Relevance: ODQ is used to block the synthesis of cGMP, effectively inhibiting the NO-cGMP signaling pathway. Researchers often utilize ODQ alongside 8-bromo-cGMP to confirm that observed effects are indeed mediated by cGMP and not other downstream targets of NO. [, , ]

Overview

8-bromo-cyclic guanosine monophosphate is a synthetic analog of cyclic guanosine monophosphate, which plays a critical role in various biological processes as a secondary messenger. The compound is notable for its bromine substitution at the 8-position of the guanine base, which alters its biochemical properties and enhances its stability compared to natural cyclic guanosine monophosphate. This modification can affect its interaction with cellular targets and influence physiological responses.

Source

8-bromo-cyclic guanosine monophosphate is typically synthesized in laboratory settings using established chemical methods. It is not naturally occurring but is derived from the modification of cyclic guanosine monophosphate, which is produced endogenously in cells through the action of guanylate cyclase.

Classification

This compound falls under the category of nucleotides and is classified as a cyclic nucleotide. It is specifically an analog of cyclic guanosine monophosphate, which is known for its role in signal transduction pathways, particularly those involving nitric oxide signaling.

Synthesis Analysis

Methods

The synthesis of 8-bromo-cyclic guanosine monophosphate can be achieved through various chemical strategies. A common method involves:

  1. Bromination: The introduction of bromine at the 8-position of the guanine moiety. This can be done using brominating agents such as N-bromosuccinimide in an organic solvent.
  2. Cyclization: Following bromination, the nucleoside undergoes cyclization to form the cyclic phosphate structure. This typically involves phosphitylation reactions where a phosphoramidite or phosphoric acid derivative is used.

Technical Details

  • Reagents: Common reagents include N-bromosuccinimide, phosphoramidites, and solvents like dichloromethane or acetonitrile.
  • Conditions: The reactions are often conducted under anhydrous conditions to prevent hydrolysis of the phosphate group.
Molecular Structure Analysis

Structure

The molecular structure of 8-bromo-cyclic guanosine monophosphate features a guanine base with a bromine atom attached at the 8-position, a ribose sugar, and a cyclic phosphate group.

Data

  • Molecular Formula: C10H12BrN5O6P
  • Molecular Weight: Approximately 356.1 g/mol
  • Structural Representation: The compound can be represented in both two-dimensional and three-dimensional formats to illustrate its conformation and spatial arrangement.
Chemical Reactions Analysis

Reactions

8-bromo-cyclic guanosine monophosphate participates in various chemical reactions typical of nucleotides:

  1. Phosphorylation: Can act as a substrate for kinases that transfer phosphate groups.
  2. Dephosphorylation: Subject to hydrolysis by phosphatases, leading to the formation of linear guanosine monophosphate.
  3. Binding Interactions: Interacts with proteins that contain specific binding domains for cyclic nucleotides, influencing downstream signaling pathways.

Technical Details

  • The stability and reactivity of 8-bromo-cyclic guanosine monophosphate can be influenced by environmental factors such as pH and temperature.
  • Its brominated structure may enhance resistance to degradation compared to unmodified cyclic guanosine monophosphate.
Mechanism of Action

Process

The mechanism of action for 8-bromo-cyclic guanosine monophosphate primarily involves its role as a signaling molecule:

  1. Activation of Protein Kinase G: It activates protein kinase G, leading to phosphorylation of serine and threonine residues on target proteins.
  2. Regulation of Ion Channels: Influences the opening and closing of ion channels, affecting cellular excitability and signaling.
  3. Modulation of Enzyme Activity: Alters the activity of various enzymes involved in metabolic pathways.

Data

Studies have shown that 8-bromo-cyclic guanosine monophosphate has enhanced potency compared to its non-brominated counterpart, making it a valuable tool in research for dissecting signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: More stable than cyclic guanosine monophosphate due to the presence of bromine, which reduces susceptibility to hydrolysis.
  • pH Sensitivity: Exhibits stability across a broad pH range but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize and quantify this compound during synthesis and application studies.

Applications

Scientific Uses

8-bromo-cyclic guanosine monophosphate has several applications in scientific research:

  1. Signal Transduction Studies: Used to investigate pathways mediated by cyclic nucleotides, particularly in cardiovascular research.
  2. Pharmacological Research: Serves as a tool compound for drug discovery targeting nitric oxide signaling pathways.
  3. Cellular Studies: Employed in studies examining cell proliferation, apoptosis, and muscle relaxation mechanisms.

This compound's unique properties make it an essential reagent for understanding complex biological systems and developing therapeutic strategies targeting related pathways.

Molecular Mechanisms of 8-Bromo-cGMP Signaling

Activation of cGMP-Dependent Protein Kinases (PKG)

PKG Isoform Selectivity and Activation Kinetics

8-Bromo-cGMP (8-Br-cGMP) serves as a potent activator of cGMP-dependent protein kinases (PKGs), exhibiting distinct isoform preferences and kinetic profiles. PKG exists as two major types: PKG I (with splice variants Iα and Iβ) and PKG II. Research demonstrates that 8-Br-cGMP activates PKG Iα with ~4.3-fold higher potency than native cGMP, while its efficacy for PKG Iβ and PKG II is comparatively lower [2] [9]. This selectivity arises from structural differences in the cyclic nucleotide-binding (CNB) domains of each isoform. Activation kinetics studies reveal that 8-Br-cGMP binds to the high-affinity site (CNB-B) of PKG Iα with an EC₅₀ of 26 nM, significantly lower than cGMP's EC₅₀ of 110 nM [2] [7]. The analog's bromine substitution at the C8 position of guanine enhances hydrophobic interactions within the binding pocket, reducing dissociation rates and prolonging kinase activation compared to cGMP [6] [7].

Table 1: Activation Parameters of PKG Isoforms by Cyclic Nucleotide Analogs

PKG IsoformLigandEC₅₀ (nM)Relative Potency (vs. cGMP)
PKG IαcGMP1101.0
PKG Iα8-Br-cGMP264.3
PKG Iβ8-Br-cGMP~50~2.0
PKG II8-Br-cGMP30~1.5
PKG II8-pCPT-cGMP519.2

Data compiled from [2] [7] [9]

Structural Determinants of 8-Bromo-cGMP Binding to PKG

The molecular basis for 8-Br-cGMP's selectivity lies in specific interactions within the CNB domains of PKG isoforms. X-ray crystallography of PKG Iα's CNB-B domain reveals that the bromine atom at the C8 position engages in hydrophobic interactions with Val336 and Leu337 in the β5-strand, stabilizing the cGMP-binding pocket in its active conformation [7]. Unlike PET-cGMP (which forms π-stacking with Arg285 in PKG I) or 8-pCPT-cGMP (which exploits the larger β5/β6 pocket in PKG II), the bromine moiety of 8-Br-cGMP optimally fits the compact binding cleft of PKG Iα without steric hindrance [7]. Additionally, the phosphate group maintains hydrogen bonds with conserved residues in the phosphate-binding cassette (PBC), including Thr302 and Ala166, while the ribose ring adopts a C2'-endo conformation, facilitating optimal positioning [7] [2]. These interactions collectively confer higher binding affinity for PKG Iα over other isoforms.

Modulation of Downstream Effector Pathways

RhoA/Rho Kinase Pathway Inhibition in Vascular Smooth Muscle Cells

8-Br-cGMP mediates vasorelaxation partly through inhibition of the RhoA/Rho kinase (ROCK) pathway in vascular smooth muscle cells (VSMCs). Activation of PKG Iα by 8-Br-cGMP leads to phosphorylation of RhoA at Ser188, enhancing its binding to Rho-GDI (guanine nucleotide dissociation inhibitor) and subsequent sequestration in the cytosol [1] [4]. This inactivation reduces ROCK-mediated phosphorylation of myosin light chain phosphatase (MYPT1), maintaining its activity and promoting dephosphorylation of myosin light chains. Consequently, actomyosin contractility diminishes, facilitating vascular relaxation. Studies show that 100 µM 8-Br-cGMP suppresses angiotensin II-induced RhoA activation by >60% in rat aortic smooth muscle cells, demonstrating its potency in modulating this pathway [1] [8].

Regulation of Calcium Homeostasis via Ca²⁺-ATPase Activity

8-Br-cGMP enhances calcium extrusion from vascular smooth muscle cells by stimulating plasma membrane Ca²⁺-ATPase (PMCA) activity. In cultured rat aortic smooth muscle cells, preincubation with 100 µM 8-Br-cGMP inhibits angiotensin II- or high K⁺-induced cytosolic Ca²⁺ surges by 40–60% [8]. This effect is mediated through PKG-dependent phosphorylation of PMCA, which increases its affinity for Ca²⁺ and maximal transport velocity. In vitro assays with purified PKG Iα demonstrate a 4-fold stimulation of Ca²⁺-ATPase activity at physiological Ca²⁺ concentrations (0.01–1.0 µM) [8]. The mechanism involves direct phosphorylation of PMCA or associated regulators, promoting Ca²⁺ efflux and reducing intracellular Ca²⁺ stores. This action complements PKG-mediated inhibition of voltage-gated Ca²⁺ channels and IP₃ receptor signaling, collectively lowering cytosolic Ca²⁺ and inducing relaxation.

Table 2: Downstream Effects of 8-Br-cGMP in Vascular Smooth Muscle Cells

Effector PathwayTarget MoleculeEffect of 8-Br-cGMPFunctional Outcome
RhoA/ROCKRhoAPhosphorylation at Ser188Inhibition of actomyosin contractility
Calcium HomeostasisPMCAStimulation of Vₘₐₓ (4-fold)Enhanced Ca²⁺ extrusion
Calcium HomeostasisIP₃ ReceptorReduced sensitivityDecreased Ca²⁺ release from ER
Calcium HomeostasisVoltage-gated Ca²⁺ channelsPhosphorylationReduced Ca²⁺ influx

Cross-Talk with cAMP-Dependent Signaling Systems

Competitive and Synergistic Interactions with cAMP Analogues

8-Br-cGMP exhibits complex cross-talk with cAMP-dependent pathways through competitive binding to phosphodiesterases (PDEs) and allosteric modulation of cAMP effectors. As a substrate analog, 8-Br-cGMP competes with cAMP for hydrolysis by PDE3 (cGMP-inhibited PDE), with half-maximal inhibition of PDE3 occurring at 8 µM [3] [4]. This inhibition elevates cAMP levels, amplifying PKA signaling. Conversely, 8-Br-cGMP can activate PDE2 (cGMP-stimulated PDE), potentially accelerating cAMP degradation in certain cellular contexts [4] [6]. Synergistic effects occur when 8-Br-cGMP and cAMP analogues co-activate shared targets: For example, both cyclic nucleotides phosphorylate vasodilator-stimulated phosphoprotein (VASP) at Ser239, with 8-Br-cGMP showing greater efficacy than 8-Br-cAMP in intact platelets [3]. However, in osteoblast-like cells, 8-Br-cAMP induces VEGF production via PKA, while 8-Br-cGMP does not [5], highlighting cell-type-specific interactions.

Epac-Mediated Signaling Modulation

Beyond PKA/PKG cross-talk, 8-Br-cGMP indirectly modulates exchange protein directly activated by cAMP (Epac) through PDE regulation. By inhibiting PDE3 in endothelial cells, 8-Br-cGMP elevates cAMP, triggering Epac-mediated Rap1 activation and enhancing endothelial barrier function [5] [11]. However, 8-Br-cGMP itself shows negligible direct binding to Epac, as confirmed by studies using the Epac-specific activator 8-CPT-2'-O-Me-cAMP [5]. This distinguishes its actions from cAMP analogs that directly target Epac. In neurons, cGMP/PKG signaling can phosphorylate Epac1, altering its subcellular localization and sensitivity to cAMP [6] [11], suggesting additional layers of regulation. Thus, while 8-Br-cGMP primarily signals through PKG, its secondary effects on cAMP compartments fine-tune Epac-dependent processes like cell adhesion and exocytosis.

Properties

CAS Number

31356-94-2

Product Name

8-bromo-cGMP

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one

Molecular Formula

C10H11BrN5O7P

Molecular Weight

424.1 g/mol

InChI

InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1

InChI Key

YUFCOOWNNHGGOD-UMMCILCDSA-N

SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O

Synonyms

8-Br-cyclic GMP
8-bromo cGMP
8-bromo-cGMP
8-bromo-cyclic GMP
8-bromocyclic GMP
8-bromocyclic GMP, sodium salt
8-bromocyclic guanosine monophosphate
8-bromoguanosine 3',5'-cyclic monophosphate
8-bromoguanosine 3',5'-monophosphate
Br CGMP
Rp-8-Br-cGMP

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.